4-(2-Amino-1,1-difluoroethyl)oxan-4-ol
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Overview
Description
4-(2-Amino-1,1-difluoroethyl)oxan-4-ol is a chemical compound with the molecular formula C7H13F2NO2 and a molecular weight of 181.18 g/mol . This compound is characterized by the presence of an oxane ring substituted with an amino group and two fluorine atoms on the ethyl side chain. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol involves several steps, typically starting with the preparation of the oxane ring followed by the introduction of the amino and difluoroethyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Oxane Ring Formation: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Amino Group: Amination reactions using reagents such as ammonia or amines.
Introduction of Difluoroethyl Group: Fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-(2-Amino-1,1-difluoroethyl)oxan-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding alcohols and amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2-Amino-1,1-difluoroethyl)oxan-4-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Amino-1,1-difluoroethyl)oxan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and difluoroethyl groups can influence its binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
4-(2-Amino-1,1-difluoroethyl)oxan-4-ol can be compared with other similar compounds, such as:
4-(2-Aminoethyl)oxan-4-ol: Lacks the difluoroethyl group, which may result in different chemical and biological properties.
4-(2-Amino-1-fluoroethyl)oxan-4-ol: Contains only one fluorine atom, potentially affecting its reactivity and interactions.
4-(2-Amino-1,1,1-trifluoroethyl)oxan-4-ol: Contains an additional fluorine atom, which may enhance its stability and activity.
These comparisons highlight the unique features of this compound, such as its specific fluorination pattern and resulting properties.
Properties
IUPAC Name |
4-(2-amino-1,1-difluoroethyl)oxan-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO2/c8-7(9,5-10)6(11)1-3-12-4-2-6/h11H,1-5,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXSEWAGWUYHOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C(CN)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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